molecular formula C₁₉H₂₀ClN₃O₄ B1663301 Siltenzepine CAS No. 98374-54-0

Siltenzepine

Cat. No. B1663301
CAS RN: 98374-54-0
M. Wt: 389.8 g/mol
InChI Key: DDBKYWMANNIJRH-UHFFFAOYSA-N
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Description

Siltenzepine is a small molecule drug . It was initially developed by Teva Pharmaceutical Industries Ltd . It is a Muscarinic acetylcholine receptor (mAChRs) antagonist . It was used as an anti-acid agent in the treatment of peptic ulcers .


Chemical Reactions Analysis

While specific chemical reactions involving Siltenzepine are not available, it’s known that the drug interacts with mAChRs . The drug’s mechanism of action involves antagonism of these receptors .

Scientific Research Applications

Pharmacological Treatments for Depression, Anxiety, and Stress Disorders

  • Siltenzepine, as a CRF1 receptor antagonist, has been explored for its potential in treating depression, anxiety, and stress disorders. Studies suggest that selective CRF1 receptor antagonists, like Siltenzepine, may exhibit utility in these areas. The separation-induced vocalization model in rat pups demonstrated the anxiolytic-like effects of Siltenzepine, showcasing its potential in anxiety and stress disorders without significant side effects (Kehne et al., 2000).

Benzodiazepine Use in Primary Care

  • While not directly related to Siltenzepine, the extensive use of benzodiazepines in primary care and their potential long-term adverse health outcomes highlight the need for alternative treatments in managing conditions like anxiety and depression. This context underscores the importance of exploring new pharmacological treatments, such as Siltenzepine, that may offer fewer side effects and dependence issues (Vicens et al., 2014).

Exploration of Anticonvulsants and Antipsychotics

  • Research on various anticonvulsants and antipsychotics, some of which may share pharmacological properties with Siltenzepine, aids in understanding its potential applications. Studies have explored the effects of different compounds on conditions like schizophrenia, seizures, and other psychiatric disorders, providing insights into the potential uses of Siltenzepine in similar areas (Nieoczym et al., 2010).

Antitumor Properties

  • Siltenzepine, being part of the pyrrolobenzodiazepine class, has implications in the field of cancer research. The pyrrolo[1,4]benzodiazepines (PBDs) have shown significant antitumor properties, suggesting that Siltenzepine could have potential applications in cancer treatment or research (Li et al., 2009).

Immune-Inflammatory Markers in Schizophrenia

  • Siltenzepine, as an antipsychotic, may influence immune-inflammatory markers in conditions like schizophrenia. Research has delved into the effects of antipsychotics on immune-inflammatory markers, which can provide insights into how Siltenzepine might interact with or affect these markers in similar psychiatric conditions (Maes et al., 1994).

Environmental Applications: Carbamazepine Removal

  • Although not directly related to Siltenzepine, studies on the removal of carbamazepine in hybrid wetlands can inform environmental approaches to managing waste from pharmaceuticals, potentially including Siltenzepine. Such research is vital in understanding the ecological impact and management of medication residues (Tejeda et al., 2017).

Safety And Hazards

Siltenzepine’s highest R&D status is discontinued . This could suggest potential safety or efficacy issues, but specific details are not available. Always consult with a healthcare professional for information about a drug’s safety profile.

properties

IUPAC Name

11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBKYWMANNIJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869316
Record name 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siltenzepine

CAS RN

98374-54-0
Record name Siltenzepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098374540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SILTENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJF293UV6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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